molecular formula C11H15NS2 B8500676 Methyl (3-phenylpropyl)carbamodithioate CAS No. 62604-24-4

Methyl (3-phenylpropyl)carbamodithioate

Cat. No.: B8500676
CAS No.: 62604-24-4
M. Wt: 225.4 g/mol
InChI Key: NZTTYDMKMXUGAS-UHFFFAOYSA-N
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Description

Methyl (3-phenylpropyl)carbamodithioate is a thiourea derivative characterized by a carbamodithioate functional group (-NH-C(S)-S-) attached to a methyl group and a 3-phenylpropyl side chain. Carbamodithioates are typically synthesized via the reaction of amines with carbon disulfide (CS₂), followed by S-methylation using methylating agents like CH₃I or dimethyl sulfate . For example, methyl carbamodithioate (a simpler analog) is produced via NH₄Cl and KSCN, followed by S-methylation . The 3-phenylpropyl substituent likely enhances lipophilicity, influencing solubility and reactivity compared to shorter-chain derivatives.

Properties

CAS No.

62604-24-4

Molecular Formula

C11H15NS2

Molecular Weight

225.4 g/mol

IUPAC Name

methyl N-(3-phenylpropyl)carbamodithioate

InChI

InChI=1S/C11H15NS2/c1-14-11(13)12-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13)

InChI Key

NZTTYDMKMXUGAS-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NCCCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamodithioate Derivatives

  • Methyl 4-(1H-benzo[d]imidazol-2-yl) phenyl carbamodithioate ():

    • Structure : Features a benzimidazole moiety linked to the carbamodithioate group.
    • Synthesis : Involves reacting benzimidazole thiourea with CS₂ and KOH, followed by methylation with dimethyl sulfate.
    • Applications : Used as a pharmaceutical intermediate.
    • Safety : Hazardous upon inhalation due to reactive thiourea byproducts .
  • Methyl carbamodithioate (): Structure: Lacks aromatic substituents (simpler methyl group). Synthesis: Direct S-methylation of thiourea. Applications: Key intermediate in amino acid synthesis (e.g., N-protected arginine esters) .

Carbamate Derivatives

  • Methyl (3-hydroxyphenyl)-carbamate ():

    • Structure : Carbamate (-NH-C(O)-O-) with a 3-hydroxyphenyl group.
    • Safety : Classified as an irritant (GHS 1.0); requires precautions for skin/eye contact .
    • Key Difference : Carbamates are less reactive than carbamodithioates due to the absence of sulfur atoms, making them safer for use in flavorings and agrochemicals.
  • Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate) ():

    • Applications : Widely used as a pesticide.
    • Safety : Regulated due to environmental persistence; contrasts with carbamodithioates, which may degrade faster but pose higher acute toxicity .

Phenyl-Containing Analogs

  • 3-Phenylpropanal and 3-phenylpropyl isobutyrate ():

    • Structure : Aldehyde or ester functionalities with a 3-phenylpropyl chain.
    • Applications : Used as flavorings; deemed safe for animal feed at specified levels.
    • Safety : Low toxicity but recognized as skin/eye irritants .
  • N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (): Structure: Peptide-like ester with fluorinated aromatic groups. Applications: Potential pharmaceutical use (e.g., protease inhibitors). Reactivity: Higher stability compared to carbamodithioates due to ester linkages .

Data Table: Key Comparative Properties

Compound Functional Group Synthesis Key Steps Applications Safety Profile References
Methyl (3-phenylpropyl)carbamodithioate Carbamodithioate Amine + CS₂ + CH₃I Synthesis intermediate Potential irritant
Methyl 4-(benzimidazolyl)carbamodithioate Carbamodithioate + benzimidazole CS₂ + dimethyl sulfate Pharmaceuticals Inhalation hazard
Methyl (3-hydroxyphenyl)-carbamate Carbamate Esterification of carbamic acid Agrochemicals, flavorings GHS irritant
3-Phenylpropanal Aldehyde Oxidation of 3-phenylpropanol Flavoring agent Skin/eye irritant
Chlorpropham Carbamate + chloroaryl Esterification with isopropyl alcohol Pesticide Environmental persistence

Research Findings and Implications

  • Reactivity : Carbamodithioates exhibit higher nucleophilicity compared to carbamates due to sulfur atoms, making them valuable in metal chelation and cross-coupling reactions .
  • Toxicity : Thiourea derivatives (e.g., carbamodithioates) are associated with greater acute toxicity and irritation risks than carbamates or aldehydes, necessitating stringent handling protocols .
  • Environmental Impact : Unlike chlorpropham, carbamodithioates may degrade more rapidly in aquatic systems but require monitoring due to thiocyanate byproducts .

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